1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide
Description
1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide is a complex organic compound with a unique structure that includes a cyclobutyl ring, a guanidine group, and a hydroiodide salt
Properties
IUPAC Name |
1-[(1-ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3.HI/c1-4-9-14-11(13-3)15-10-12(5-2)7-6-8-12;/h1H,5-10H2,2-3H3,(H2,13,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONDNSJMIWYOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1)CNC(=NC)NCC#C.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide typically involves multiple steps, starting with the preparation of the cyclobutyl ring. The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor. The guanidine group is then introduced through a nucleophilic substitution reaction, where a suitable guanidine derivative reacts with the cyclobutyl precursor under basic conditions. The final step involves the addition of the hydroiodide salt to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while reduction may produce reduced cyclobutyl derivatives.
Scientific Research Applications
1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-Ethylcyclobutyl)methyl]-3-(2-methoxy-2-methylpropyl)-2-methylguanidine hydroiodide
- 1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]guanidine hyd
Uniqueness
1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide is unique due to its specific combination of functional groups and structural features. The presence of the cyclobutyl ring and the guanidine group imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
